molecular formula C15H21N3OS B14520775 2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 62471-69-6

2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B14520775
CAS No.: 62471-69-6
M. Wt: 291.4 g/mol
InChI Key: DJRKJBMBCPTOES-UHFFFAOYSA-N
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Description

2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde with diethylamine and thiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the starting materials, and implementing efficient purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Diethylamino)methyl]imino}-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 2-{[(Diethylamino)methyl]imino}-3-(4-nitrophenyl)-1,3-thiazolidin-4-one
  • 2-{[(Diethylamino)methyl]imino}-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Uniqueness

2-{[(Diethylamino)methyl]imino}-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar thiazolidinones.

Properties

CAS No.

62471-69-6

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(diethylaminomethylimino)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H21N3OS/c1-4-17(5-2)11-16-15-18(14(19)10-20-15)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

DJRKJBMBCPTOES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN=C1N(C(=O)CS1)C2=CC=C(C=C2)C

Origin of Product

United States

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